

Spectroscopic Profile of 3-Acetyl-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2-chloropyridine

Cat. No.: B057767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Acetyl-2-chloropyridine** (IUPAC Name: 1-(2-chloropyridin-3-yl)ethanone), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

The structural and electronic environment of **3-Acetyl-2-chloropyridine** gives rise to a unique spectroscopic fingerprint. The data presented here has been compiled from available literature and spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a molecule. The ¹H NMR spectrum of **3-Acetyl-2-chloropyridine** in deuterated chloroform (CDCl₃) exhibits distinct signals for the pyridine ring protons and the acetyl methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.44	dd	5.0, 2.0	H-6 (Pyridine)
7.91	dd	7.5, 2.0	H-4 (Pyridine)
7.34	dd	7.5, 5.0	H-5 (Pyridine)
2.68	s	-	-CH ₃ (Acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for **3-Acetyl-2-chloropyridine** was publicly available at the time of this report. The following are predicted chemical shifts based on computational models and analysis of structurally similar compounds. These values should be used as a reference and are subject to experimental verification.

Predicted Chemical Shift (δ) ppm	Assignment
~198	C=O (Acetyl)
~152	C-2 (Pyridine, C-Cl)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~132	C-3 (Pyridine, C-C=O)
~123	C-5 (Pyridine)
~29	-CH ₃ (Acetyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. An FTIR spectrum for this compound is available on the SpectraBase database. The principal absorption bands are expected to correspond to the carbonyl stretch of the ketone, C-Cl bond vibrations, and aromatic ring vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O Stretch (Aryl Ketone)
~1570, ~1450	Medium	C=C Stretch (Aromatic Ring)
~1100	Medium	C-Cl Stretch
~3050	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For **3-Acetyl-2-chloropyridine** (Molecular Weight: 155.58 g/mol), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.[\[1\]](#) A GC-MS spectrum is noted as available in the SpectraBase repository.[\[2\]](#)

m/z	Proposed Fragment Ion
155	[M] ⁺ (Molecular Ion)
140	[M - CH ₃] ⁺
112	[M - CH ₃ CO] ⁺
76	[C ₅ H ₄ N] ⁺

Experimental Protocols

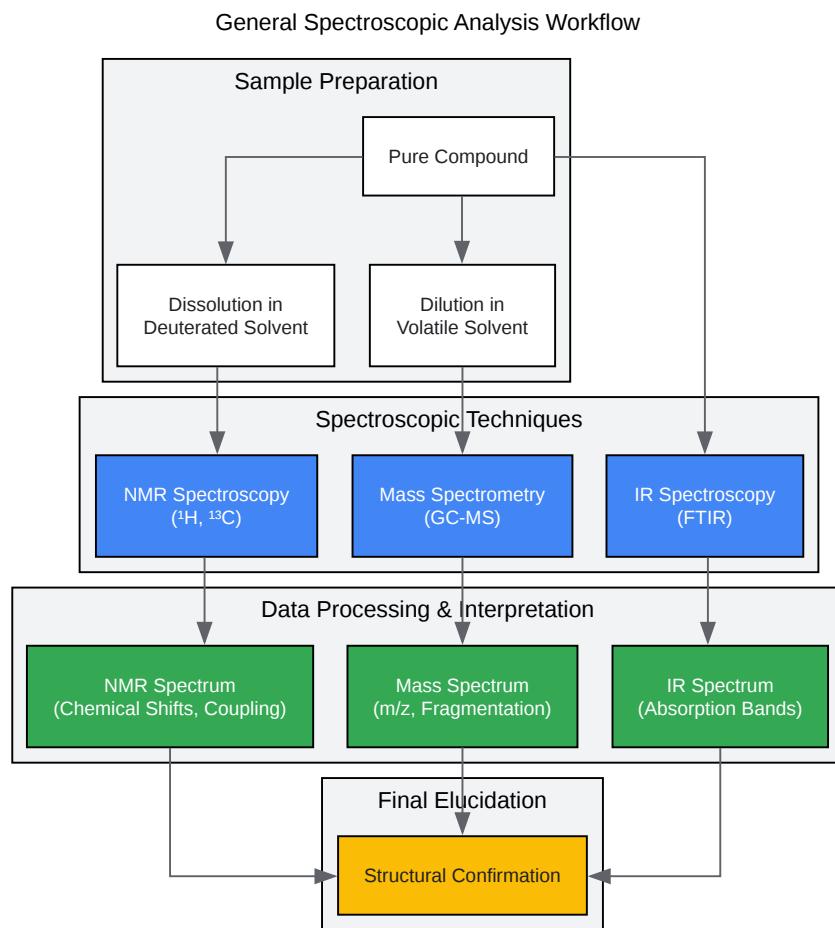
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

A sample of approximately 5-10 mg of **3-Acetyl-2-chloropyridine** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 8

to 16 scans are acquired to achieve a good signal-to-noise ratio. The data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy


The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with an oven program starting at a lower temperature and ramping up to ensure separation. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Acetyl-2-chloropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetyl-2-chloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b057767#spectroscopic-data-nmr-ir-mass-spec-of-3-acetyl-2-chloropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com